3-Iodo-4-methyl-5-nitropyridin-2-amine
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Overview
Description
3-Iodo-4-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6IN3O2 It is a derivative of pyridine, characterized by the presence of iodine, methyl, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-5-nitropyridin-2-amine typically involves the nitration of 4-methyl-2-aminopyridine followed by iodination. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The iodination step involves the use of iodine or an iodine-containing reagent under suitable conditions to introduce the iodine atom into the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Hydrazine hydrate or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-amino-4-methyl-5-nitropyridine.
Reduction: Formation of 3-iodo-4-methyl-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Iodo-4-methyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and nitro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-iodo-5-nitropyridine
- 4-Chloro-3-iodo-5-nitropyridin-2-amine
- 2-Amino-4-methyl-3-nitropyridine
Uniqueness
3-Iodo-4-methyl-5-nitropyridin-2-amine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C6H6IN3O2 |
---|---|
Molecular Weight |
279.04 g/mol |
IUPAC Name |
3-iodo-4-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6IN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) |
InChI Key |
MEBGYXMPALMKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])N)I |
Origin of Product |
United States |
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